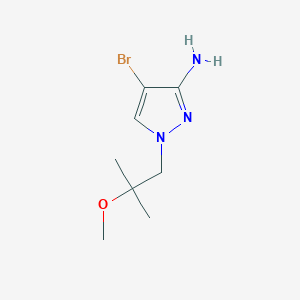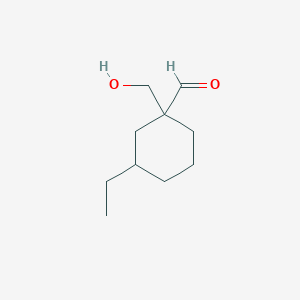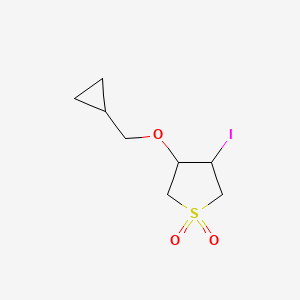
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: is a chemical compound that belongs to the class of pyrazole carboxylic acids It is characterized by the presence of a bromine atom at the 5th position, a trifluoroethyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced through bromination of the pyrazole ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring, such as reducing the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution Products: New derivatives formed by replacing the bromine atom with other functional groups.
科学的研究の応用
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound can be used in studies to evaluate its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Medicine:
Drug Development: The compound can be explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can vary depending on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carboxylic acid
- 5-Bromo-1-(2,2,2-trifluoroethyl)indole-3-carboxylic acid
- 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one
Comparison:
- Structural Differences: While these compounds share the trifluoroethyl and bromine substituents, they differ in the heterocyclic ring structure (pyrazole, imidazole, indole, pyrazinone).
- Chemical Properties: The differences in ring structure can lead to variations in chemical properties, such as acidity, basicity, and reactivity.
- Biological Activity: The biological activity of these compounds can vary significantly due to differences in their ability to interact with biological targets.
特性
分子式 |
C6H4BrF3N2O2 |
|---|---|
分子量 |
273.01 g/mol |
IUPAC名 |
5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4BrF3N2O2/c7-4-3(5(13)14)1-11-12(4)2-6(8,9)10/h1H,2H2,(H,13,14) |
InChIキー |
BTYUREVCDSORBT-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C(=C1C(=O)O)Br)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B13311083.png)
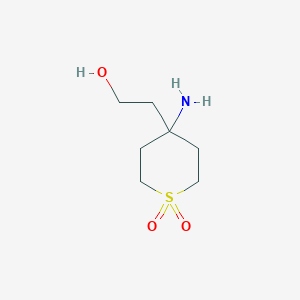


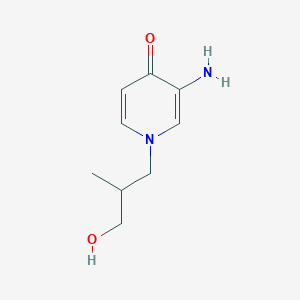
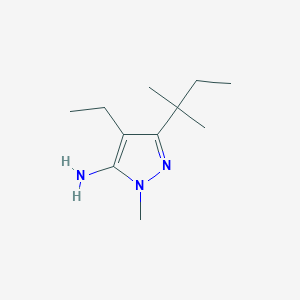
![6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13311117.png)
amine](/img/structure/B13311125.png)
